1-(4-Nitrophenyl)-2-thiourea

Catalog No.
S716060
CAS No.
3696-22-8
M.F
C7H7N3O2S
M. Wt
197.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)-2-thiourea

CAS Number

3696-22-8

Product Name

1-(4-Nitrophenyl)-2-thiourea

IUPAC Name

(4-nitrophenyl)thiourea

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]

1-(4-Nitrophenyl)-2-thiourea is an organic compound with the molecular formula C7H7N3O2SC_7H_7N_3O_2S. It features a thiourea functional group, characterized by the presence of sulfur and nitrogen atoms. The compound is notable for its nitrophenyl substituent, which enhances its chemical reactivity and biological activity. This compound is generally synthesized as a yellow solid and is known for its role in various

The exact mechanism by which 1-(4-Nitrophenyl)-2-thiourea acts as an anion sensor is still under investigation. However, research suggests that the thiourea group plays a crucial role. The combination of hydrogen bond donors (N-H) and acceptors (C=S) in the thiourea group allows for interaction with specific anions. The electron-withdrawing nature of the nitro group might also influence the selectivity of the sensor for certain anions [].

, including:

  • Nucleophilic Substitution: The thiourea group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Metal Complexes: It can form coordination complexes with transition metals, which are often studied for their catalytic properties .
  • Reactions with Isocyanates: It can react with isocyanates to form thiourea derivatives, which are useful in various synthetic applications .

This compound exhibits significant biological activity, including:

  • Anticancer Properties: Studies have demonstrated that derivatives of thiourea compounds, including 1-(4-nitrophenyl)-2-thiourea, possess anticancer activity. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes, making it a potential candidate for drug development in treating diseases related to enzyme dysfunction.

The synthesis of 1-(4-nitrophenyl)-2-thiourea typically involves the following methods:

  • Condensation Reaction: A common method involves the reaction of 4-nitroaniline with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction yields the desired thiourea product.
  • Friedel-Crafts Reaction: Another approach includes using Friedel-Crafts type reactions where ureas or thioureas react with aromatic compounds under acidic conditions to form substituted products .

1-(4-Nitrophenyl)-2-thiourea has several applications:

  • Catalysis: It has been explored as a catalyst in various organic reactions due to its ability to activate substrates.
  • Pharmaceutical Development: Its biological properties make it a candidate for further research in drug formulation targeting cancer and other diseases.
  • Material Science: The compound is also investigated for its potential use in developing novel materials with specific electronic or optical properties.

Studies on the interactions of 1-(4-nitrophenyl)-2-thiourea with metals have revealed insights into its behavior in complexation reactions. For instance, it forms stable complexes with silver and other transition metals, which are characterized by their unique spectroscopic properties . These interactions are crucial for understanding its potential applications in sensing and catalysis.

Several compounds share structural similarities with 1-(4-nitrophenyl)-2-thiourea. Here are some notable examples:

Compound NameStructureUnique Features
1-(3-Nitrophenyl)-2-thioureaStructureSimilar nitrophenyl group but different position affects reactivity.
1-(4-Chlorophenyl)-2-thioureaStructureChlorine substituent alters electronic properties significantly.
1-(Phenyl)-2-thioureaStructureLacks the nitro group; serves as a baseline for reactivity studies.

Uniqueness

The presence of the nitro group at the para position enhances both the electrophilicity and biological activity of 1-(4-nitrophenyl)-2-thiourea compared to similar compounds. This makes it particularly interesting for applications in medicinal chemistry and materials science.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3696-22-8

Dates

Last modified: 08-15-2023

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